2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Overview
Description
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like 3-chloroperoxybenzoic acid (MCPBA) can be used for oxidation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: It is also being explored for its anticancer properties due to its ability to inhibit ATR kinase, a target in cancer therapy .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it inhibits receptor-interacting protein kinase 1 (RIPK1), leading to the suppression of necroptosis, a form of programmed cell death . Additionally, it acts as an ATR kinase inhibitor, which is crucial for the viability of replicating cells responding to DNA damage .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and is also explored for its kinase inhibitory properties.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific methoxy substitution, which can influence its electronic properties and reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
IUPAC Name |
2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-11-7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOIPLYQYPCIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717307 | |
Record name | 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947305-13-7 | |
Record name | 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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